Fluorescein 6-isothiocyanate
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Overview
Description
Fluorescein 6-isothiocyanate is a derivative of fluorescein, a synthetic organic compound used extensively as a fluorescent tracer in various scientific applications. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the fluorescein molecule, which allows it to react with amine and sulfhydryl groups on proteins and other biomolecules . This compound is widely used in the fields of biochemistry, molecular biology, and medical diagnostics due to its ability to form stable conjugates with biomolecules, enabling their detection and analysis through fluorescence techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein 6-isothiocyanate can be synthesized through the reaction of fluorescein with thiophosgene or other isothiocyanate-generating reagents. The reaction typically involves the following steps:
Formation of Fluorescein: Fluorescein is synthesized by the condensation of resorcinol with phthalic anhydride in the presence of a zinc chloride catalyst.
Isothiocyanate Formation: The fluorescein is then reacted with thiophosgene or a similar reagent to introduce the isothiocyanate group at the 6-position of the fluorescein molecule.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: Fluorescein 6-isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group reacts with nucleophiles such as amines and thiols to form thiourea and dithiocarbamate derivatives.
Conjugation Reactions: It forms stable conjugates with proteins, peptides, and other biomolecules through covalent bonding with primary amines.
Common Reagents and Conditions:
Nucleophiles: Primary amines and thiols are commonly used nucleophiles.
Reaction Conditions: The reactions are typically carried out in aqueous or organic solvents under mild conditions (room temperature to 37°C) to preserve the integrity of the biomolecules.
Major Products: The major products of these reactions are fluorescein-labeled biomolecules, which are used in various analytical and diagnostic applications .
Scientific Research Applications
Fluorescein 6-isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe for studying chemical reactions and molecular interactions.
Industry: It is used in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of fluorescein 6-isothiocyanate involves its ability to form covalent bonds with primary amines and thiols on biomolecules. The isothiocyanate group reacts with the nucleophilic sites on proteins and other biomolecules, forming stable thiourea or dithiocarbamate linkages . This covalent attachment allows the labeled biomolecules to be detected and analyzed using fluorescence-based techniques .
Comparison with Similar Compounds
Fluorescein 5-isothiocyanate: Another isomer of fluorescein isothiocyanate, differing in the position of the isothiocyanate group.
Alexa Fluor 488: A derivative of fluorescein with enhanced photostability and fluorescence intensity.
DyLight 488: Another fluorescein derivative designed for greater photostability and brightness.
Uniqueness: Fluorescein 6-isothiocyanate is unique due to its specific reactivity with nucleophiles and its ability to form stable conjugates with biomolecules. Its fluorescence properties, including excitation and emission wavelengths, make it suitable for a wide range of applications in biological and chemical research .
Properties
CAS No. |
1173-43-9 |
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Molecular Formula |
C21H11NO5S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-isothiocyanatobenzoic acid |
InChI |
InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)14-4-1-11(22-10-28)7-17(14)21(25)26/h1-9,23H,(H,25,26) |
InChI Key |
IRZWHILMNSFEAF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Key on ui other cas no. |
27072-45-3 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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